BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to the Chemical
Structure and Properties of Tetrahydroharmine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tetrahydroharmine

Cat. No.: B1220023

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydroharmine (THH) is a naturally occurring beta-carboline alkaloid found in the plant
Banisteriopsis caapi, a primary component of the traditional Amazonian psychedelic brew,
Ayahuasca.[1][2] This document provides a comprehensive technical overview of the chemical
structure, physicochemical properties, and pharmacological characteristics of
Tetrahydroharmine. It is intended to serve as a resource for researchers and professionals in
the fields of pharmacology, medicinal chemistry, and drug development. The guide details its
dual mechanism of action as a reversible inhibitor of monoamine oxidase A (MAO-A) and a
serotonin reuptake inhibitor.[2] Experimental methodologies for key assays are described, and
its effects on serotonergic signaling pathways are visualized. All quantitative data are presented
in structured tables for ease of reference and comparison.

Chemical Identity and Structure

Tetrahydroharmine, also known by its synonyms Leptaflorine and 7-methoxy-1,2,3,4-
tetrahydroharman, is a fluorescent indole alkaloid.[1][2] Its chemical structure is characterized
by a tetracyclic beta-carboline core, with a methyl group at the 1-position and a methoxy group
at the 7-position of the indole ring system.

Table 1: Chemical Identifiers of Tetrahydroharmine
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Identifier Value

7-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-

UPAC Name pyrido[3,4-bJindole[1]

Molecular Formula C13H1eN20[1]

Molecular Weight 216.284 g/mol [1]

CAS Number 17019-01-1[1]

Canonical SMILES CC1C2=C(CCN1)C3=C(N2)C=C(C=C3)0C[1]
InChl Key ZXLDQJLIBNPEFJ-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of Tetrahydroharmine are crucial for its absorption,
distribution, metabolism, and excretion (ADME) profile, as well as for its formulation and
handling in a laboratory setting.

Table 2: Physicochemical Properties of Tetrahydroharmine

Property Value Source

) ) Discrepancy noted between
Melting Point 199 °C or 218 °C
sources

DMF: 1.5 mg/mLDMSO: 2
Solubility mg/mLEthanol: 1.5 mg/mLPBS  [3]
(pH 7.2): 0.25 mg/mL

pKa Data not available

UV Absorption 224,228, 271, 299 nm [3]

Pharmacological Properties

Tetrahydroharmine's primary pharmacological effects are mediated through its interaction with
the monoaminergic system, specifically as a reversible inhibitor of monoamine oxidase A
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(MAO-A) and as a serotonin reuptake inhibitor.[2]

Table 3: Pharmacological Activity of Tetrahydroharmine

Quantitative Data

Target Action Source
(ICs0/Ki)
Monoamine Oxidase A ) .
Reversible Inhibitor ICs0: 74 NM [4]
(MAO-A)
Data on ICso or Ki for
reuptake inhibition is
Serotonin Transporter . not readily available,
Reuptake Inhibitor ) i [5]
(SERT) but its action as a
weak inhibitor is
noted.
Ki: >10,000 nM
o o (racemic & R(+)-
5-HT2a Receptor Minimal Affinity [2]
THH), 5,890 nM (S(-)-
THH)
5-HT1a Receptor Negligible Affinity Not specified [2]
5-HT2C Receptor Negligible Affinity Not specified [2]
Dopamine D2 o o .
Negligible Affinity Not specified [2]
Receptor
Pharmacokinetics

Limited pharmacokinetic data for Tetrahydroharmine in humans is available.

Table 4: Pharmacokinetic Parameters of Tetrahydroharmine
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Parameter Value

Source

Elimination Half-Life (t%2) 4.7-8.8 hours

[2]

Time to Maximum Plasma
) 2.9 hours
Concentration (Tmax)

[1]

] 82.2 ng/mL (in a representative
Maximum Plasma o
] individual after ayahuasca
Concentration (Cmax)

[6]

ingestion)
Volume of Distribution (Vd) Data not available
Clearance (CL) Data not available

Signaling Pathways

The dual action of Tetrahydroharmine on MAO-A and the serotonin transporter leads to an

increase in the synaptic concentration of serotonin, which then interacts with various

postsynaptic receptors to elicit its physiological and psychoactive effects.
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Figure 1: Signaling pathway of Tetrahydroharmine.

Experimental Protocols

The following sections outline the general methodologies for assays used to characterize the
pharmacological activity of Tetrahydroharmine.
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Monoamine Oxidase A (MAO-A) Inhibition Assay

This assay determines the potency of a compound to inhibit the activity of the MAO-A enzyme.
A common method involves the use of a fluorometric or chromatographic approach.

Principle: MAO-A catalyzes the oxidative deamination of monoamines, producing hydrogen
peroxide (H202) as a byproduct. The rate of H202 production is measured, and the inhibitory
effect of the test compound is quantified.[7] Kynuramine is often used as a non-selective
substrate for both MAO-A and MAO-B, and its conversion to 4-hydroxyquinoline can be
detected.[7]

General Protocol:

Enzyme Preparation: Recombinant human MAO-A is used.
o Substrate: Kynuramine or another suitable substrate is prepared in an appropriate buffer.

o Test Compound Preparation: Tetrahydroharmine is dissolved in a suitable solvent (e.g.,
DMSO) and serially diluted to a range of concentrations.

o Assay Procedure:

o The MAO-A enzyme is pre-incubated with various concentrations of Tetrahydroharmine
or a vehicle control.

o The reaction is initiated by the addition of the substrate.

o The reaction is allowed to proceed for a specific time at a controlled temperature (e.g.,
37°C).

o The reaction is stopped, often by the addition of a strong acid or base.
» Detection:

o Fluorometric: A probe that reacts with H202 to produce a fluorescent product is used. The
fluorescence is measured using a plate reader.
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o Chromatographic (HPLC): The formation of the product (e.g., 4-hydroxyquinoline from
kynuramine) is quantified by high-performance liquid chromatography.[7]

o Data Analysis: The percentage of inhibition at each concentration of Tetrahydroharmine is
calculated relative to the vehicle control. The ICso value (the concentration of inhibitor that
reduces enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
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Figure 2: Workflow for MAO-A Inhibition Assay.

Serotonin Reuptake Inhibition Assay
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This assay measures the ability of a compound to block the serotonin transporter (SERT),
thereby inhibiting the reuptake of serotonin into presynaptic neurons. Radioligand binding
assays or functional uptake assays are commonly employed.

Principle: The assay quantifies the displacement of a radiolabeled ligand that specifically binds
to SERT or measures the inhibition of the uptake of radiolabeled serotonin into cells or
synaptosomes expressing SERT.

General Protocol (Functional Uptake Assay):

Cell/Tissue Preparation: Human embryonic kidney (HEK293) cells stably expressing human
SERT or synaptosomes prepared from rat brain tissue are commonly used.

Radiolabeled Substrate: [3H]Serotonin is used as the substrate.

Test Compound Preparation: Tetrahydroharmine is dissolved and serially diluted.

Assay Procedure:

o Cells or synaptosomes are incubated with various concentrations of Tetrahydroharmine
or a vehicle control.

o [3H]Serotonin is added to initiate the uptake.

o The incubation is carried out for a defined period at a specific temperature (e.g., 37°C).

o The uptake is terminated by rapid filtration through glass fiber filters to separate the
cells/synaptosomes from the incubation medium.

» Detection: The radioactivity retained on the filters, which corresponds to the amount of
[3H]Serotonin taken up, is measured by liquid scintillation counting.

» Data Analysis: Non-specific uptake is determined in the presence of a high concentration of
a known potent SERT inhibitor (e.g., paroxetine). Specific uptake is calculated by subtracting
non-specific uptake from total uptake. The percentage of inhibition by Tetrahydroharmine is
calculated, and the ICso or Ki value is determined.
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Figure 3: Workflow for Serotonin Reuptake Inhibition Assay.

Conclusion

Tetrahydroharmine is a pharmacologically active beta-carboline with a unique dual
mechanism of action, inhibiting both MAO-A and serotonin reuptake. This profile contributes to
its psychoactive effects and suggests potential therapeutic applications. The data and protocols
presented in this guide provide a foundational resource for further research and development
of Tetrahydroharmine and its analogs. Further studies are warranted to fully elucidate its
detailed pharmacokinetic profile, determine its pKa, and expand upon its receptor binding
affinities to better understand its selectivity and potential off-target effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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